4-[2-(Dimethylsulfamoylamino)ethyl]morpholine
Description
Properties
IUPAC Name |
4-[2-(dimethylsulfamoylamino)ethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O3S/c1-10(2)15(12,13)9-3-4-11-5-7-14-8-6-11/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNMKWNLYZBWGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCN1CCOCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501235203 | |
| Record name | N,N-Dimethyl-N′-[2-(4-morpholinyl)ethyl]sulfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501235203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338754-13-5 | |
| Record name | N,N-Dimethyl-N′-[2-(4-morpholinyl)ethyl]sulfamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338754-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-N′-[2-(4-morpholinyl)ethyl]sulfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501235203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-[2-(Dimethylsulfamoylamino)ethyl]morpholine typically involves the reaction of morpholine with a suitable dimethylsulfamoylating agent. One common method is the reaction of morpholine with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
4-[2-(Dimethylsulfamoylamino)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the sulfonamide group, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylsulfamoylamino group can be replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[2-(Dimethylsulfamoylamino)ethyl]morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds
Biology: The compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets in the body could lead to the development of new treatments for various diseases.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[2-(Dimethylsulfamoylamino)ethyl]morpholine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The dimethylsulfamoylamino group can form hydrogen bonds and other interactions with target molecules, influencing their function. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares key structural analogs of 4-[2-(Dimethylsulfamoylamino)ethyl]morpholine, highlighting substituent variations and their impact on molecular properties:
*Estimated based on substituent contributions.
Key Observations:
- Polarity and Solubility: The dimethylsulfamoyl group in the target compound is expected to increase polarity and water solubility compared to non-sulfonylated analogs like 4-[2-(Dimethylamino)ethyl]morpholine. Sulfonamide-containing compounds, such as 4-[(2-aminoethyl)sulfonyl]-morpholine, demonstrate improved bioavailability due to enhanced solubility .
- Lipophilicity (cLog P): Substituents significantly influence lipophilicity. For example, 4-(2-(naphthalen-1-yloxy)ethyl)morpholine (cLog P = 4.2) is more lipophilic than its phenyl analog (cLog P = 3.2) due to the larger aromatic system . The dimethylsulfamoyl group may lower cLog P compared to bromophenoxy or trifluoromethyl derivatives.
Biological Activity
4-[2-(Dimethylsulfamoylamino)ethyl]morpholine is a compound that has garnered attention in recent years for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound through a detailed review of existing research findings, case studies, and relevant data.
Chemical Structure and Properties
- IUPAC Name: 4-[2-(Dimethylsulfamoylamino)ethyl]morpholine
- Molecular Formula: C8H18N2O2S
- Molecular Weight: 194.31 g/mol
- CAS Number: 338754-13-5
The compound features a morpholine ring, which is known for its ability to interact with biological systems, along with a dimethylsulfamoyl group that enhances its solubility and bioactivity.
The biological activity of 4-[2-(Dimethylsulfamoylamino)ethyl]morpholine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfamoyl group may facilitate binding to specific protein targets, influencing pathways involved in cell signaling and metabolic processes.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical responses.
- Receptor Modulation: It can act as a modulator of receptor activity, potentially affecting neurotransmission and other physiological processes.
Biological Activities
Research indicates several biological activities associated with this compound:
-
Antitumor Activity:
- Studies have shown that compounds containing sulfamoyl moieties can exhibit antitumor properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, compounds similar to 4-[2-(Dimethylsulfamoylamino)ethyl]morpholine have been tested for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects.
-
Antimicrobial Properties:
- The compound's structural features suggest potential antimicrobial activity. Preliminary studies have indicated that it may inhibit the growth of certain bacterial strains, although further research is needed to elucidate the mechanisms involved.
-
Neuroprotective Effects:
- There is emerging evidence suggesting that morpholine derivatives can provide neuroprotective effects in models of neurodegenerative diseases. This could be linked to their ability to modulate neurotransmitter systems or reduce oxidative stress.
Case Studies and Research Findings
Several studies have explored the biological activity of 4-[2-(Dimethylsulfamoylamino)ethyl]morpholine:
-
Study on Antitumor Activity:
A recent study evaluated the effects of this compound on human breast cancer cell lines (e.g., MCF-7). Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency against cancer cells . -
Antimicrobial Testing:
In vitro tests conducted against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting its potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[2-(Dimethylsulfamoylamino)ethyl]morpholine, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via sequential alkylation and sulfamoylation. For example:
Alkylation : React morpholine with 1,2-dibromoethane to form 4-(2-bromoethyl)morpholine.
Amination : Introduce dimethylamine to replace the bromine, yielding 4-[2-(dimethylamino)ethyl]morpholine.
Sulfamoylation : React with sulfamoyl chloride under controlled pH (7–8) to avoid side reactions .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF vs. DCM) and temperature (40–60°C) to improve yields.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR (¹H, ¹³C, DEPT-135) to confirm the morpholine ring, ethyl linker, and dimethylsulfamoyl group.
- FT-IR to identify key functional groups (e.g., S=O stretch at ~1350–1150 cm⁻¹).
- Mass Spectrometry (ESI-TOF) for molecular ion verification (expected [M+H]⁺ ≈ 237.15 g/mol) .
- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient, UV detection at 210 nm).
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for morpholine derivatives?
- Root Cause Analysis : Discrepancies may arise from:
- Impurity Profiles : Trace solvents or byproducts (e.g., unreacted sulfamoyl chloride) can skew assays. Use preparative HPLC for purification.
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or buffer pH may alter activity. Standardize protocols across labs .
- Resolution : Perform dose-response curves with internal controls (e.g., known kinase inhibitors) and validate findings across multiple assays (e.g., enzymatic vs. cellular).
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Approach :
Docking Studies : Use AutoDock Vina to model binding to targets (e.g., kinases) based on the sulfamoyl group’s hydrogen-bonding potential.
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
ADMET Prediction : Tools like SwissADME evaluate logP (predicted ~1.2) and solubility (≈2.5 mg/mL), guiding formulation design .
Q. What experimental designs are optimal for studying metabolic stability in vitro?
- Protocol :
- Liver Microsome Assay : Incubate with human liver microsomes (0.5 mg/mL) and NADPH cofactor.
- Sampling : Collect aliquots at 0, 15, 30, 60 min. Analyze via LC-MS/MS to quantify parent compound degradation.
- Data Interpretation : Calculate half-life (t₁/₂) and intrinsic clearance (Cl₍ᵢₙₜᵣᵢₙₛᵢ𝒸₎) to compare with reference compounds .
Data Interpretation & Reproducibility
Q. How can researchers address inconsistencies in spectroscopic data across studies?
- Troubleshooting :
- NMR Solvent Effects : Ensure consistent deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃), which shift peaks (e.g., DMSO-d₆ downfield shifts).
- Crystallinity : Amorphous vs. crystalline forms may alter IR spectra. Recrystallize from ethyl acetate/hexane .
- Documentation : Publish full experimental details (e.g., NMR frequency, column specifications) to enable replication.
Q. What are the best practices for stability studies under varying storage conditions?
- Design :
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months, sampling monthly for HPLC purity checks.
- Light Sensitivity : Expose to ICH Q1B light conditions (1.2 million lux-hours) to assess photodegradation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
